Boc-(R)-3-amino-(6-phenyl)-5-hexenoic acid
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Overview
Description
Boc-(R)-3-amino-(6-phenyl)-5-hexenoic acid, or Boc-R-PHEA, is an amino acid derivative that has become increasingly popular in recent years due to its unique properties. It has been used in a variety of scientific research applications, such as drug development, biochemistry, and physiology. Boc-R-PHEA has several advantages over other amino acids, including its ability to form strong bonds with other molecules, its stability, and its solubility in water.
Scientific Research Applications
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- Application : The compound Phenyl-C61-Butyric Acid Methyl Ester is used in the fabrication of perovskite solar cells (PSCs), which are considered next-generation thin-film solar cells .
- Method : The PSCs were fabricated with a perovskite absorber layer between the TiO2 electron-transport layer (ETL) and the 2,2′,7,7′-tetrakis-(N,N-di-4-methoxyphenylamino)-9,9′-spirobifluorene (Spiro-OMeTAD) hole-transport layer (HTL) .
- Results : The PSCs fabricated by adding a small amount of PCBM to the MAPbI3 solution exhibited a significantly higher maximum efficiency of 16.55% than conventional PSCs (14.34%) .
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- Application : A thiol-labile amino protecting group is used in peptide synthesis to suppress alpha-carbon racemization .
- Method : The 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group is attached to the -amino group via a S–N bond and can be quantitatively removed in minutes under nearly neutral conditions (1 M p-toluenethiol/ pyridine) .
- Results : The use of DNPBS greatly suppresses the main side reactions observed during conventional solid-phase peptide synthesis (SPPS) .
-
- Application : The compound [6,6]-phenyl C61 butyric acid methyl ester (PCBM) is used in the fabrication of organic photovoltaics .
- Method : A novel dip coating procedure was devised to form highly crystalline and macroscopic π-conjugated architectures on solid surfaces . This approach was employed to a technologically relevant system, i.e., the electron-acceptor PCBM molecule .
- Results : Highly ordered, hexagonal shaped crystals of PCBM, ranging between 1 to 80 μm in diameter and from 20 to 500 nm in thickness, have been grown by dip coating the substrates into a solution containing the fullerene derivative .
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- Application : One-dimensional (1D) [6,6]-phenyl-C61-butyric acid methyl ester (PCBM) nanorods are used as an efficient additive to form a wrinkle-like bicontinuous perovskite layer .
- Method : 1D PCBM nanorods can distribute homogenously throughout the film with an enlarged grain size . The resultant interconnected 1D PCBM nanorod within the perovskite material can also efficiently facilitate the photo-generated charge separation and carrier transportation process .
- Results : An improved solar cell performance, from 9.5% up to 15.3%, was achieved using the optimized 1D PCBM nanorod content, along with enhanced device working stability .
-
- Application : The compound [6,6]-phenyl-C61-butyric acid methyl ester (PCBM) is used in the fabrication of organic photovoltaics .
- Method : A novel dip coating procedure was devised to form highly crystalline and macroscopic π-conjugated architectures on solid surfaces . This approach was employed to a technologically relevant system, i.e., the electron-acceptor PCBM molecule .
- Results : Highly ordered, hexagonal shaped crystals of PCBM, ranging between 1 to 80 μm in diameter and from 20 to 500 nm in thickness, have been grown by dip coating the substrates into a solution containing the fullerene derivative .
-
- Application : One-dimensional (1D) [6,6]-phenyl-C61-butyric acid methyl ester (PCBM) nanorods are used as an efficient additive to form a wrinkle-like bicontinuous perovskite layer .
- Method : 1D PCBM nanorods can distribute homogenously throughout the film with an enlarged grain size . The resultant interconnected 1D PCBM nanorod within the perovskite material can also efficiently facilitate the photo-generated charge separation and carrier transportation process .
- Results : An improved solar cell performance, from 9.5% up to 15.3%, was achieved using the optimized 1D PCBM nanorod content, along with enhanced device working stability .
Safety And Hazards
Phenylboronic acid is classified as harmful if swallowed and it causes serious eye irritation3. It’s important to handle this compound with care, using appropriate personal protective equipment3.
Future Directions
The use of phenylboronic acid and similar compounds in organic solar cells has been studied4. The preparation of high-quality, solvent-free [6,6]-phenyl-C61-butyric acid methyl ester (PCBM) large single crystals by slow drying of a chlorobenzene solution at room temperature has been reported4. This work provides a structural basis for understanding charge transport in this important functional material4.
Please consult with a professional chemist or a relevant expert for more accurate and specific information about “Boc-®-3-amino-(6-phenyl)-5-hexenoic acid”.
properties
IUPAC Name |
(E,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhex-5-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-14(12-15(19)20)11-7-10-13-8-5-4-6-9-13/h4-10,14H,11-12H2,1-3H3,(H,18,21)(H,19,20)/b10-7+/t14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIROKVMYFFJKQ-DNGMOHDESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C/C=C/C1=CC=CC=C1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-(R)-3-amino-(6-phenyl)-5-hexenoic acid |
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